molecular formula C12H8F3NO3 B1301947 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 79660-46-1

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1301947
CAS No.: 79660-46-1
M. Wt: 271.19 g/mol
InChI Key: ONQDAESGZUODFI-UHFFFAOYSA-N
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Description

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, an ethyl ester group at position 3, and a keto group at position 4. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity .

Scientific Research Applications

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly in the synthesis of quinolone-based antibiotics.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound is classified as Aquatic Chronic 3 and Skin Sensitizer 1 . It has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements for this compound are H317 - May cause an allergic skin reaction, and H412 - Harmful to aquatic life with long-lasting effects . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P272 - Contaminated work clothing should not be allowed out of the workplace, P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death.

Properties

IUPAC Name

ethyl 6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(13)8(14)9(10)15/h3-4H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQDAESGZUODFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229824
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79660-46-1
Record name Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79660-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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